An In-depth Technical Guide to (R)-3-N-Cbz-Aminovaleric Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-3-N-Cbz-Aminovaleric Acid: Properties, Synthesis, and Applications
Executive Summary: (R)-3-N-Cbz-Aminovaleric acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates a valeric acid backbone, a stereochemically defined amine at the β-position, and a crucial benzyloxycarbonyl (Cbz or Z) protecting group. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and deprotection, and its applications as a versatile building block for creating advanced peptidomimetics and other complex molecular architectures. The strategic use of the Cbz group, which offers stability and reliable removal, is central to its utility, enabling precise chemical manipulations in multi-step syntheses.
Physicochemical and Structural Properties
(R)-3-N-Cbz-Aminovaleric acid, systematically named (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid, is a non-proteinogenic amino acid. The defining features are the (R)-stereocenter at the third carbon (the β-carbon), which imparts specific conformational properties to molecules it is incorporated into, and the Cbz group, which protects the amine functionality.
The molecular formula for this compound is C13H17NO4.[1] Its molecular weight can be calculated from this formula. The core structure is derived from pentanoic acid, also known as valeric acid.[2] The unprotected parent compound, (R)-3-Aminopentanoic acid, has a molecular weight of approximately 115.13 g/mol .
Table 1: Core Properties of (R)-3-N-Cbz-Aminovaleric Acid
| Property | Value | Source |
| IUPAC Name | (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid | N/A |
| Molecular Formula | C13H17NO4 | [1] |
| Molecular Weight | 251.28 g/mol | Calculated |
| CAS Number | 1263078-28-9 | N/A |
| Canonical SMILES | CCNC(=O)OCC1=CC=CC=C1 | N/A |
| Appearance | Typically a white to off-white solid | N/A |
Synthesis and Purification: The Role of the Cbz Group
The synthesis of (R)-3-N-Cbz-Aminovaleric acid involves the protection of the amine group of (R)-3-Aminopentanoic acid. The choice of the benzyloxycarbonyl (Cbz) group is strategic; it was one of the first and remains one of the most reliable amine-protecting groups in organic synthesis, particularly in peptide chemistry.[3]
Causality Behind Experimental Choices: The primary function of the Cbz group is to render the amine nucleophile inert during subsequent chemical transformations, such as the activation of the carboxylic acid for amide bond formation. Its stability in both acidic and basic conditions, combined with its straightforward removal by catalytic hydrogenolysis, makes it an excellent orthogonal protecting group in complex syntheses.[4][5]
Experimental Protocol 1: Cbz-Protection of (R)-3-Aminopentanoic Acid
This protocol is a representative method based on standard Schotten-Baumann conditions.[3][6]
-
Dissolution: Dissolve (R)-3-Aminopentanoic acid (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution and stir until dissolved. The base is critical for neutralizing the HCl byproduct generated during the reaction.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 to 1.2 equivalents) dropwise to the cold, stirring solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring overnight. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Work-up and Extraction:
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[6]
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by brine.[7]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid or oil can be purified by silica gel column chromatography or recrystallization to yield the pure N-Cbz protected product.
Applications in Drug Development and Peptide Synthesis
β-amino acids are highly valuable in drug design because their incorporation into peptides creates "peptidomimetics" with enhanced properties.[8] The additional carbon in the backbone makes β-amino acid-containing peptides resistant to degradation by proteases, a major limitation of natural peptide therapeutics.[9] This increased stability leads to a longer in-vivo half-life. Furthermore, β-peptides can fold into stable secondary structures, such as helices and sheets, which can mimic the bioactive conformations of natural peptides and proteins, allowing them to act as potent receptor agonists or antagonists.[10][11]
To utilize (R)-3-N-Cbz-Aminovaleric acid in peptide synthesis, the Cbz group must be removed to liberate the free amine for coupling with the next amino acid.
Experimental Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal.[4] It proceeds with clean, volatile byproducts (toluene and CO₂).[3]
-
Setup: Dissolve the Cbz-protected amino acid (1.0 equivalent) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a flask designed for hydrogenation.[3]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Causality Note: Pd/C is the catalyst of choice due to its high efficiency in cleaving the benzylic C-O bond.
-
Hydrogenation:
-
Seal the reaction vessel.
-
Evacuate the atmosphere and backfill with hydrogen (H₂) gas. Repeat this purge cycle three times to ensure an inert atmosphere.
-
Stir the mixture vigorously under a positive pressure of H₂ (often supplied by a balloon) at room temperature.[3]
-
-
Reaction Monitoring (Trustworthiness): The reaction progress is monitored by TLC until the starting material is fully consumed. This ensures complete deprotection before proceeding.
-
Filtration and Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Precaution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during filtration.[3]
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected (R)-3-Aminopentanoic acid.
-
Analytical Characterization
Confirming the identity and purity of (R)-3-N-Cbz-Aminovaleric acid is essential. Standard analytical techniques are employed for this purpose.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), protons on the valeric acid backbone, a characteristic multiplet for the chiral proton at the β-position, and aromatic protons from the benzyl group of the Cbz moiety. |
| ¹³C NMR | Resonances for the aliphatic carbons of the pentanoic acid chain, the carbonyl carbon of the carboxylic acid, the carbamate carbonyl, and aromatic carbons. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (251.28 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic stretches for the N-H bond, C=O of the carboxylic acid, C=O of the carbamate, and aromatic C-H bonds. |
| Chiral HPLC | A single peak to confirm high enantiomeric purity. The unprotected parent compound often shows an enantiomeric excess of ≥99.0%. |
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Table 3: Safety and Handling Information
| Aspect | Recommendation |
| Hazards | While specific data for the Cbz-derivative is limited, related aminopentanoic acids are known to cause skin and eye irritation and may cause respiratory irritation.[12] It is prudent to handle with care. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
References
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PubChem. (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
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Juaristi, E., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]
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Seebach, D., et al. (2009). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]
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Azzarito, V., et al. (2020). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
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Chemsrc. 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3. Available at: [Link]
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Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Available at: [Link]
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PubChem. 3-Cyclopropyl-3-(propylamino)pentanoic acid. National Center for Biotechnology Information. Available at: [Link]
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Felix, A. M., et al. (1988). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Available at: [Link]
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PubChem. Pentanoic Acid. National Center for Biotechnology Information. Available at: [Link]
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Total Synthesis. (2023). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
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Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Available at: [Link]
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PubChem. 3-Aminopentanoic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2025). Beta-amino acids: versatile peptidomimetics. Available at: [Link]
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PubChem. (2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy. National Center for Biotechnology Information. Available at: [Link]
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